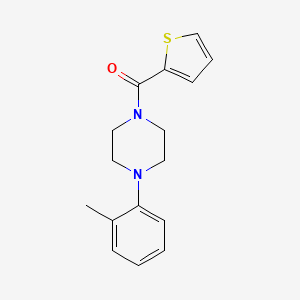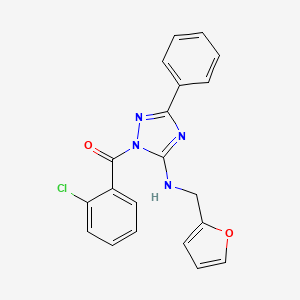![molecular formula C18H30N2O5 B4794531 2-{2-[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4794531.png)
2-{2-[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol
Übersicht
Beschreibung
2-{2-[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of 2-{2-[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol is not fully understood. However, studies have suggested that it acts by inhibiting the production of pro-inflammatory cytokines, reducing oxidative stress, and regulating neurotransmitter levels in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects, including:
1. Reduction of pro-inflammatory cytokines: 2-{2-[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
2. Antioxidant activity: This compound has potent antioxidant activity and can scavenge free radicals, protecting cells from oxidative damage.
3. Regulation of neurotransmitters: Studies have shown that this compound can regulate neurotransmitter levels in the brain, including serotonin, dopamine, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-{2-[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol in lab experiments include its potent anti-inflammatory, antioxidant, anticancer, and antidepressant properties. However, some limitations of using this compound include its high cost and limited availability.
Zukünftige Richtungen
1. Development of novel drugs: 2-{2-[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol can serve as a lead compound for the development of novel drugs with improved efficacy and reduced toxicity.
2. Study of its pharmacokinetics: Further studies are needed to understand the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion.
3. Investigation of its mechanism of action: Further studies are needed to elucidate the mechanism of action of this compound.
4. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of this compound in humans for various diseases.
Conclusion:
In conclusion, 2-{2-[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol is a promising compound with various scientific research applications. Its potent anti-inflammatory, antioxidant, anticancer, and antidepressant properties make it an attractive lead compound for the development of novel drugs. However, further studies are needed to understand its mechanism of action, pharmacokinetics, and clinical efficacy.
Wissenschaftliche Forschungsanwendungen
2-{2-[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol has various scientific research applications, including:
1. Anti-inflammatory agent: Studies have shown that this compound has anti-inflammatory properties and can be used to treat various inflammatory diseases.
2. Antioxidant agent: This compound has potent antioxidant activity and can scavenge free radicals, protecting cells from oxidative damage.
3. Anticancer agent: 2-{2-[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol has shown promising anticancer activity in various cancer cell lines.
4. Antidepressant agent: This compound has been found to have antidepressant-like effects in animal models.
Eigenschaften
IUPAC Name |
2-[2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O5/c1-22-16-5-4-15(17(23-2)18(16)24-3)14-20-8-6-19(7-9-20)10-12-25-13-11-21/h4-5,21H,6-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEZZVPUSJSFRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CCOCCO)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[4-(2,3,4-Trimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4794475.png)
![N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B4794477.png)
![N-[4-({[4-(1-piperidinyl)benzyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4794492.png)
![4-[(4-fluorophenyl)sulfonyl]-5-(methylthio)-2-phenyl-1,3-oxazole](/img/structure/B4794497.png)
![2-[5-(2-chloro-6-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4794500.png)

![2-[(2-bromo-4-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4794514.png)
![1-ethyl-4-[(methyl{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B4794525.png)
![2-(methoxymethyl)-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4794530.png)

![2,2'-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis(N-2-pyridinylacetamide)](/img/structure/B4794546.png)
![3-(3-chloro-4-methylphenyl)-7-(4-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4794548.png)